![molecular formula C19H20N4O2 B7648202 4-(cyanomethyl)-N-(2-phenoxypyridin-4-yl)piperidine-1-carboxamide](/img/structure/B7648202.png)
4-(cyanomethyl)-N-(2-phenoxypyridin-4-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyanomethyl)-N-(2-phenoxypyridin-4-yl)piperidine-1-carboxamide (referred to as compound X) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of compound X involves its interaction with specific targets in the body. In medicinal chemistry, compound X has been shown to inhibit the activity of certain enzymes such as proteases and kinases by binding to their active sites. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors such as the N-methyl-D-aspartate (NMDA) receptor by binding to their allosteric sites.
Biochemical and physiological effects:
The biochemical and physiological effects of compound X depend on its specific target and concentration. In medicinal chemistry, compound X has been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of certain metabolites. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors, leading to changes in synaptic transmission and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using compound X in lab experiments include its high potency and selectivity, as well as its well-established synthesis method. However, the limitations of using compound X include its high cost and limited availability, as well as the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research and development of compound X. These include the design and synthesis of new analogs with improved pharmacological properties, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new synthetic methods for compound X could help to improve its availability and reduce its cost.
Synthesemethoden
The synthesis of compound X involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 2-phenoxypyridine-4-carboxylic acid with cyanomethylpiperidine in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces compound X in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, compound X has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the development of novel drugs. In drug discovery, compound X has been used as a lead compound for the design and synthesis of new analogs with improved pharmacological properties. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors, suggesting its potential as a therapeutic agent for various neurological disorders.
Eigenschaften
IUPAC Name |
4-(cyanomethyl)-N-(2-phenoxypyridin-4-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c20-10-6-15-8-12-23(13-9-15)19(24)22-16-7-11-21-18(14-16)25-17-4-2-1-3-5-17/h1-5,7,11,14-15H,6,8-9,12-13H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMPISWLTAZDBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC#N)C(=O)NC2=CC(=NC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.